molecular formula C14H18N4O2S B7573019 4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide

4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide

Cat. No. B7573019
M. Wt: 306.39 g/mol
InChI Key: MAGTZWJRRBJLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as E-3810 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

E-3810 works by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a protein that plays a key role in angiogenesis. By inhibiting VEGFR2, E-3810 prevents the formation of new blood vessels that tumors need to grow. E-3810 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
E-3810 has been shown to have a low toxicity profile and is well-tolerated in animal models. In addition to its anti-angiogenic and anti-inflammatory effects, E-3810 has also been shown to have anti-proliferative effects on cancer cells. E-3810 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using E-3810 in lab experiments is its specificity for VEGFR2, which makes it a useful tool for studying angiogenesis. E-3810 also has a low toxicity profile, which makes it well-suited for in vivo studies. However, one limitation of using E-3810 is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.

Future Directions

Future research on E-3810 could focus on optimizing the synthesis method to improve yields and purity. In addition, further studies could be conducted to investigate the potential applications of E-3810 in other diseases, such as cardiovascular disease and diabetic retinopathy. Future research could also explore the use of E-3810 in combination with other anti-cancer drugs to enhance its anti-tumor effects.

Synthesis Methods

The synthesis of E-3810 involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethylpyrimidine, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting compound with ethylsulfonyl chloride to form E-3810. This synthesis method has been optimized to produce high yields of pure E-3810.

Scientific Research Applications

E-3810 has been studied for its potential applications in cancer treatment, specifically in inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow. E-3810 has shown promising results in preclinical studies, inhibiting tumor growth and metastasis in animal models. E-3810 has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

4-[2-[(6-ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-2-12-9-14(18-10-17-12)16-8-7-11-3-5-13(6-4-11)21(15,19)20/h3-6,9-10H,2,7-8H2,1H3,(H2,15,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGTZWJRRBJLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.